Welcome to the BenchChem Online Store!
molecular formula C10H15N5O2 B8443860 2-(Adenin-9-ylmethyl)-butan-1,4-diol

2-(Adenin-9-ylmethyl)-butan-1,4-diol

Cat. No. B8443860
M. Wt: 237.26 g/mol
InChI Key: MKUFOQNTAFIJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05565461

Procedure details

Dimethyl 2-(adenine-9-ylmethyl)succinate (2.93 g, 0.010 mol) was dissolved by warming with tert. butanol (120 ml), lithium borohydride (1.10 g, 0.05 mol) was added in portions and the mixture was stirred at ambient temperature for 3 h, water (10 ml) was added and stirring was continued over night. Inorganic material was filtered off and washed with tert. butanol and the filtrate evaporated to small volume. Chromatography on silica (ethyl acetate+methanol+water 7+2+1) afforded pure 9-(4-hydroxy-2-hydroxymethylbutyl)adenine.
Name
Dimethyl 2-(adenine-9-ylmethyl)succinate
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]([CH2:11][CH:12]([CH2:17][C:18](OC)=[O:19])[C:13](OC)=[O:14])[CH:6]=[N:7]2)=[N:3][CH:2]=1.C(O)(C)(C)C.[BH4-].[Li+]>O>[OH:19][CH2:18][CH2:17][CH:12]([CH2:13][OH:14])[CH2:11][N:5]1[CH:6]=[N:7][C:8]2[C:4]1=[N:3][CH:2]=[N:1][C:9]=2[NH2:10] |f:2.3|

Inputs

Step One
Name
Dimethyl 2-(adenine-9-ylmethyl)succinate
Quantity
2.93 g
Type
reactant
Smiles
N1=CN=C2N(C=NC2=C1N)CC(C(=O)OC)CC(=O)OC
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Li+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued over night
FILTRATION
Type
FILTRATION
Details
Inorganic material was filtered off
WASH
Type
WASH
Details
washed with tert. butanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to small volume

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCC(CN1C2=NC=NC(=C2N=C1)N)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.